![molecular formula C15H20N2O6 B12306102 1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)
1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate is a complex organic compound with a unique structure that includes a methoxyphenyl group and a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate typically involves multiple steps, including the formation of the butanedioate backbone and the introduction of the methoxyphenyl group. Common synthetic routes may involve:
Esterification: Formation of the butanedioate backbone through esterification reactions.
Amidation: Introduction of the carbamoyl group via amidation reactions.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing flow microreactor systems for efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions.
Applications De Recherche Scientifique
1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, leading to various biological effects. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethyl (2S)-2-({[(4-hydroxyphenyl)methyl]carbamoyl}amino)butanedioate: Similar structure but with a hydroxyl group instead of a methoxy group.
1,4-Dimethyl (2S)-2-({[(4-chlorophenyl)methyl]carbamoyl}amino)butanedioate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
dimethyl 2-[(4-methoxyphenyl)methylcarbamoylamino]butanedioate |
InChI |
InChI=1S/C15H20N2O6/c1-21-11-6-4-10(5-7-11)9-16-15(20)17-12(14(19)23-3)8-13(18)22-2/h4-7,12H,8-9H2,1-3H3,(H2,16,17,20) |
Clé InChI |
ARUJREVKHLAZML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)NC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


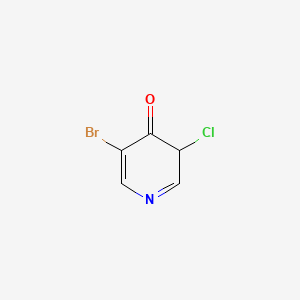
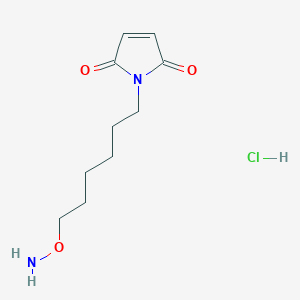


![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)
![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)

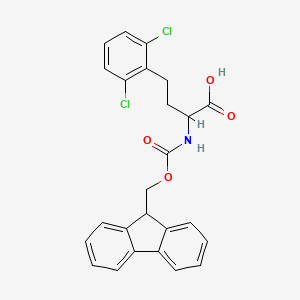

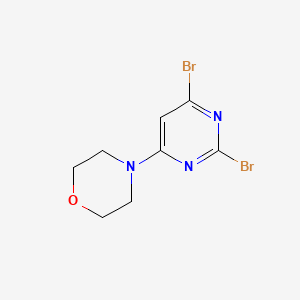
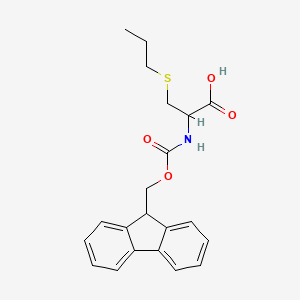
![[(4-Methoxy-6-methyl-2,5-dihydro-1,3,5-triazin-2-ylidene)amino]methanol](/img/structure/B12306097.png)
![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)
